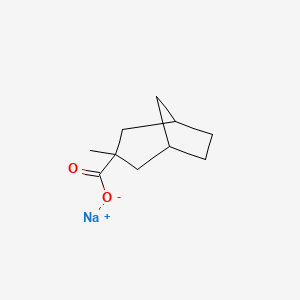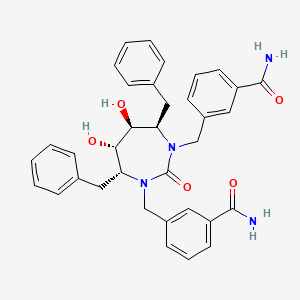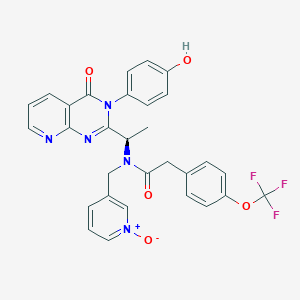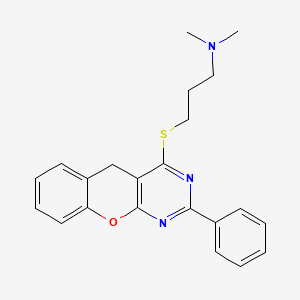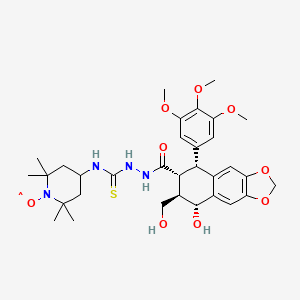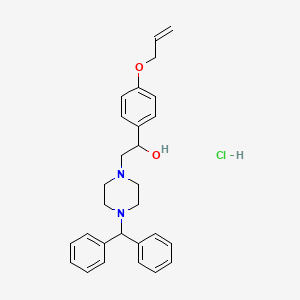
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Allylation: Introduction of the allyloxy group to the phenyl ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Ethanol Addition: Addition of the ethanol group to the piperazine derivative.
Hydrochloride Formation: Conversion to the monohydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the allyloxy group to an epoxide or other oxidized forms.
Reduction: Reduction of the phenyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could lead to deoxygenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Medicine
Medicinally, compounds like 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride may be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride would depend on its specific biological target. Generally, piperazine derivatives may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
- 1-(4-Ethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
Uniqueness
The unique structural features of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride, such as the allyloxy group, may confer distinct pharmacological properties compared to its analogs. These differences can influence its binding affinity, selectivity, and overall biological activity.
Propiedades
| 93035-12-2 | |
Fórmula molecular |
C28H33ClN2O2 |
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-1-(4-prop-2-enoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C28H32N2O2.ClH/c1-2-21-32-26-15-13-23(14-16-26)27(31)22-29-17-19-30(20-18-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;/h2-16,27-28,31H,1,17-22H2;1H |
Clave InChI |
MUSIIBGVNDTQHQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





